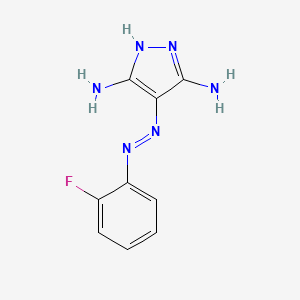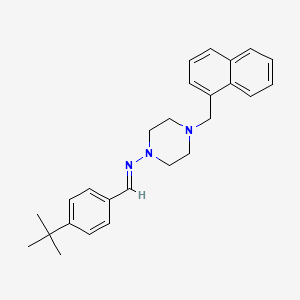
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone, also known as FPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPH is a hydrazone derivative of pyrazolone, which has been synthesized using different methods.
作用机制
The mechanism of action of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species and protect cells from oxidative stress. This compound has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potential as an anti-cancer and anti-inflammatory agent. This compound is also relatively easy to synthesize and can be purified using standard chromatographic techniques. However, this compound has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of 3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone. One of the major future directions is the development of this compound analogs with improved bioavailability and efficacy. This compound analogs can be synthesized using various modifications to the chemical structure of this compound. Another future direction is the study of this compound in combination with other anti-cancer and anti-inflammatory agents. The combination of this compound with other agents can enhance its efficacy and reduce the potential for drug resistance. Additionally, the study of this compound in preclinical and clinical trials is necessary to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. The study of this compound has the potential to lead to the development of novel anti-cancer and anti-inflammatory agents.
合成方法
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine hydrate. Another method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,5-dihydro-4H-pyrazol-4-one and hydrazine sulfate. The synthesized this compound can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one (2-fluorophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-[(2-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN6/c10-5-3-1-2-4-6(5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSFMGVRGGIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NN=C2N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)